molecular formula C12H6ClF3O3 B1580722 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid CAS No. 302911-88-2

5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid

Cat. No.: B1580722
CAS No.: 302911-88-2
M. Wt: 290.62 g/mol
InChI Key: SSIFVNBQAZVYCS-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

The systematic nomenclature of this compound reflects its complex molecular architecture, which combines a furan heterocyclic ring with a substituted phenyl group and a carboxylic acid functional group. The compound's International Union of Pure and Applied Chemistry name specifically indicates the position of each substituent: the chloro group occupies the 2-position of the phenyl ring, while the trifluoromethyl group is located at the 5-position, and this substituted phenyl ring is attached to the 5-position of the furan ring, with the carboxylic acid group at the 2-position of the furan.

The molecular formula of this compound is represented as carbon twelve hydrogen six chlorine fluorine three oxygen three, with a molecular weight of 290.62 grams per mole. The Chemical Abstracts Service registry number for this compound is 302911-88-2, providing a unique identifier for chemical databases and literature searches. The compound's structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System string: oxygen carbon equals oxygen carbon one carbon carbon carbon oxygen one minus carbon two carbon carbon carbon carbon carbon two chlorine carbon fluorine fluorine fluorine.

The three-dimensional molecular structure features a planar furan ring system that maintains aromatic character through the delocalization of electron pairs from the oxygen atom into the ring system. The International Chemical Identifier string provides a standardized representation: one sulfur forward slash carbon twelve hydrogen six chlorine fluorine three oxygen three forward slash carbon thirteen minus eight minus two minus one minus six twelve fourteen fifteen sixteen minus five minus seven eight nine minus three minus four minus ten nineteen minus nine eleven seventeen eighteen forward slash hydrogen one minus five hydrogen hydrogen seventeen eighteen.

Property Value Reference
Molecular Formula C₁₂H₆ClF₃O₃
Molecular Weight 290.62 g/mol
Chemical Abstracts Service Number 302911-88-2
Melting Point 215-219°C (decomposes)
International Chemical Identifier Key SSIFVNBQAZVYCS-UHFFFAOYSA-N
Molecular Descriptor Language Number MFCD00274247

Historical Context in Heterocyclic Chemistry

The development and understanding of this compound must be viewed within the broader historical context of heterocyclic chemistry, particularly the discovery and characterization of furan-containing compounds. The foundation for furoic acid chemistry was established in 1780 when Carl Wilhelm Scheele first described 2-furoic acid, which he obtained through the dry distillation of mucic acid. This groundbreaking work represented the first synthesis of a furan compound and was initially known as pyromucic acid due to its method of preparation.

The nomenclature of furan derivatives, including furoic acids, derives from the Latin word furfur, meaning bran, reflecting the agricultural origins from which these compounds were first produced. Following Scheele's initial discovery, the field of furan chemistry expanded significantly when Johann Wolfgang Döbereiner reported furfural in 1831, and Heinrich Limpricht first prepared furan itself in 1870, although he initially called it tetraphenol. These early discoveries laid the groundwork for understanding the aromatic character of furan rings and their potential for substitution reactions.

The systematic study of heterocyclic compounds gained momentum throughout the nineteenth and early twentieth centuries, with researchers recognizing the importance of these ring systems in both natural products and synthetic chemistry. The development of fluorinated organic chemistry in the twentieth century, particularly the introduction of trifluoromethyl groups, represented a significant advancement in the field. The combination of traditional furan chemistry with modern fluorinated substituents exemplifies the evolution of heterocyclic chemistry from its natural product origins to sophisticated synthetic applications.

Modern synthetic approaches to furoic acid derivatives have been greatly influenced by the development of catalytic oxidation methods. Recent research has demonstrated that furfural, a key precursor in furan chemistry, can be efficiently oxidized to furoic acid using nitrogen-heterocyclic carbene catalysts under mild aerobic conditions. These advances in synthetic methodology have enabled the preparation of complex furoic acid derivatives like this compound with high selectivity and yield.

Significance of Trifluoromethyl and Chloro Substituents

The trifluoromethyl and chloro substituents present in this compound play crucial roles in determining the compound's chemical reactivity, physical properties, and biological activity. The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, exerting its influence through strong inductive effects that significantly alter the electronic properties of the aromatic system. Research has demonstrated that trifluoromethyl substituents can induce large shifts in redox potentials and emission properties through these inductive effects, making them valuable tools for tuning molecular properties.

The electron-withdrawing nature of the trifluoromethyl group significantly affects the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. Studies have shown that trifluoromethyl groups drastically decrease the rate of nitration when substituted for hydrogen on benzene, classifying them as strongly deactivating groups. This deactivating effect is attributed to the destabilization of the intermediate carbocation formed during electrophilic attack, as the trifluoromethyl group withdraws electron density from the aromatic system.

The chloro substituent contributes additional complexity to the electronic structure of the compound through a combination of inductive and resonance effects. While chlorine exerts a strong electron-withdrawing inductive effect due to its high electronegativity, it also possesses lone pairs of electrons that can participate in resonance with the aromatic system. Quantitative analysis of substituent effects reveals that the chloro group can be characterized by sigma values indicating both its inductive withdrawal and weaker resonance donation capabilities.

The combined presence of both trifluoromethyl and chloro substituents creates a synergistic effect that enhances the compound's unique properties. This combination results in increased lipophilicity, enhanced metabolic stability, and modified solubility characteristics compared to unsubstituted furoic acid derivatives. The electron-withdrawing nature of both substituents also influences the compound's interaction with biological targets, potentially enhancing its ability to modulate enzyme activity and receptor binding.

Research investigating the effects of trifluoromethyl substitution on molecular orbital character has revealed that these groups can significantly alter the nature of excited states in conjugated systems. The sigma-electron withdrawing properties of trifluoromethyl groups can shift oxidation potentials to significantly higher values, demonstrating their profound impact on molecular electronic properties. These findings have important implications for the design and development of pharmaceutically active compounds, where the modulation of electronic properties can directly influence biological activity and selectivity.

Properties

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3O3/c13-8-2-1-6(12(14,15)16)5-7(8)9-3-4-10(19-9)11(17)18/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIFVNBQAZVYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350259
Record name 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302911-88-2
Record name 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid
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Preparation Methods

General Synthetic Route

The primary synthetic approach involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with furan-2-carboxylic acid or its derivatives. This coupling reaction typically occurs under catalytic conditions with controlled temperature and pressure to optimize yield and purity.

  • Reaction type: Electrophilic aromatic substitution and coupling reactions.
  • Key starting materials: 2-chloro-5-(trifluoromethyl)benzaldehyde and furan-2-carboxylic acid.
  • Catalysts: Acidic or basic catalysts depending on the specific protocol.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) are preferred for enhancing solubility and reaction rates.
  • Temperature: Typically controlled between 80°C and 120°C to balance reaction kinetics and minimize by-products.
  • Purification: Recrystallization or column chromatography is employed to achieve >95% purity.

Industrial Scale Production

For industrial production, the synthesis is scaled up with adaptations to reaction parameters:

  • Use of industrial reactors with precise temperature control.
  • Continuous flow systems to improve selectivity and throughput.
  • Advanced purification techniques to ensure product quality and reduce impurities.

Industrial synthesis maintains the core chemistry but optimizes parameters such as reactant ratios, solvent volumes, and catalyst loading for cost-effectiveness and environmental compliance.

Reaction Conditions and Optimization

The synthesis involves several critical parameters influencing yield and purity:

Synthetic Step Reagents/Conditions Yield (%) Purity (%)
Halogenation Cl₂, FeCl₃, 60°C 65–75 85–90
Coupling Reaction K₂CO₃, DMF, 100°C 50–60 90–95
  • Halogenation: Introduction of chlorine into the aromatic ring using chlorine gas and ferric chloride catalyst.
  • Coupling: Nucleophilic substitution facilitated by potassium carbonate in DMF at elevated temperature.

Optimization involves balancing temperature to increase reaction rates without promoting side reactions, and solvent choice to maximize solubility and minimize impurities.

Chemical Reaction Analysis

This compound can undergo various chemical transformations:

  • Oxidation: Conversion to carboxylic acids or oxidized derivatives using oxidizing agents like potassium permanganate.
  • Reduction: Formation of alcohols or reduced analogs using reducing agents such as lithium aluminum hydride.
  • Substitution: Nucleophilic or electrophilic substitution on chlorine or trifluoromethyl groups to yield diverse derivatives.

These reactions are conducted under controlled conditions to ensure selectivity and high yield.

Analytical Techniques for Structural Confirmation

To confirm the structure and purity of the synthesized compound, the following methods are employed:

Advanced Computational and Experimental Insights

  • Quantum Chemical Calculations: Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) predict electrophilic and nucleophilic sites, stability, and reactivity.

  • Substituent Effects: Electron-withdrawing groups like trifluoromethyl increase acidity (pKa ~2.5) and thermal stability; chlorine enhances lipophilicity (logP ~3.2).

  • Experimental Validation: Potentiometric titration for pKa measurement; Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal properties.

Challenges and Optimization in Scale-Up

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting materials 2-chloro-5-(trifluoromethyl)benzaldehyde, furan-2-carboxylic acid Purity > 98% preferred
Catalyst Acidic or basic catalysts (e.g., K₂CO₃) Facilitates coupling reaction
Solvent DMF or other polar aprotic solvents Enhances solubility
Temperature 80–120°C Optimized for yield and selectivity
Reaction time Several hours (variable) Monitored by TLC or HPLC
Purification Recrystallization, column chromatography Achieves >95% purity
Yield 50–75% overall Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid serves as a building block for synthesizing more complex organic compounds. It is utilized in various organic reactions, including:

  • Substitution Reactions : The compound can undergo nucleophilic or electrophilic substitution, allowing for the introduction of different functional groups.
  • Oxidation and Reduction : It can be oxidized to form carboxylic acids or reduced to alcohols, broadening its utility in synthetic chemistry.

Biology

In biological research, this compound has been studied for its potential roles in:

  • Enzyme Inhibition : It has shown promise in inhibiting protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways. This inhibition can influence various metabolic processes .
  • Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against specific bacterial strains, suggesting potential applications in developing new antibiotics .
  • Anti-inflammatory Effects : In vitro assays have indicated that this compound might possess anti-inflammatory properties, making it a candidate for further research in inflammatory diseases.

Case Study 1: Inhibition of Protein Tyrosine Phosphatases (PTPs)

Research has demonstrated that this compound can effectively inhibit PTPs, which are involved in critical signaling pathways related to cell growth and differentiation. This inhibition may lead to therapeutic applications in cancer treatment and metabolic disorders.

Case Study 2: Antimicrobial Screening

In a screening assay against several pathogenic bacteria, this compound displayed significant inhibitory effects, indicating its potential as an antimicrobial agent. Further studies are warranted to explore its efficacy and mechanism of action against specific bacterial strains.

Case Study 3: Anti-inflammatory Research

In vitro studies have suggested that the compound may reduce inflammation markers in cell cultures, indicating its potential application in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furancarboxylic Acid (CAS: 54023-02-8)
  • Molecular Formula : C₁₂H₆ClF₃O₃ (identical to the target compound).
  • Key Difference : Chloro and trifluoromethyl groups are at positions 4 and 3 on the phenyl ring, respectively, versus positions 2 and 5 in the target compound.
  • Reactivity: Steric hindrance near the furan ring (2-position Cl in the target) may reduce nucleophilic substitution rates compared to the 4-Cl isomer .
5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid
  • Molecular Formula : C₁₂H₇F₃O₃ (lacks the chloro substituent).
  • Impact :
    • Lipophilicity : The absence of chlorine increases logP slightly, enhancing membrane permeability but reducing polar interactions .
    • Spectral Shifts : The ¹H NMR spectrum shows simplified aromatic signals due to the absence of chlorine-induced splitting .

Functional Group Variations

5-Nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide
  • Structure : Nitro group replaces the carboxylic acid; amide linkage at the furan 2-position.
  • Impact :
    • Electron Effects : The nitro group is a stronger electron-withdrawing group than Cl or CF₃, reducing electron density on the furan ring.
    • Bioactivity : Amide derivatives often exhibit improved metabolic stability compared to carboxylic acids .
5-(Tetradecyloxy)-2-furoic Acid (TOFA)
  • Structure : Long alkoxy chain replaces the aryl substituent.
  • Impact :
    • Lipophilicity : The tetradecyloxy chain drastically increases logP, enabling membrane integration and inhibition of acetyl-CoA carboxylase in hepatocytes .
    • Biological Mechanism : TOFA’s CoA ester inhibits lipid synthesis, a property less relevant to the aryl-substituted target compound .

Derivatives and Complex Molecules

[(5Z)-5-({5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid
  • Structure: Incorporates the target compound as a substituent in a thiazolidinone scaffold.
  • Stereoelectronic Effects: The thioxo group introduces additional hydrogen-bonding sites .

Physicochemical and Spectral Comparison

Compound Molecular Formula Molecular Weight Key Spectral Features (¹H NMR) Reference
Target Compound C₁₂H₆ClF₃O₃ 290.62 δ 7.95–7.98 (d, J = 2.0 Hz, 1H, aromatic-Cl)
5-[4-Cl-3-CF₃-phenyl]-2-furoic acid C₁₂H₆ClF₃O₃ 290.62 δ 7.50–7.53 (d, J = 8.8 Hz, 1H, aromatic-CF₃)
5-[2-CF₃-phenyl]-2-furoic acid C₁₂H₇F₃O₃ 272.18 δ 7.33–7.37 (dd, J = 8.8, 2.0 Hz, 1H, aromatic)

Key Findings and Implications

Substituent Position : The 2-chloro-5-CF₃ configuration optimizes electronic effects for applications requiring strong acidity and steric accessibility .

Functional Groups : Carboxylic acids offer superior hydrogen-bonding capacity, while amides or esters improve metabolic stability .

Biological Activity

5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid is a compound of interest in medicinal chemistry and biological research due to its unique structural features, which include a furoic acid moiety and a trifluoromethyl-substituted aromatic ring. This compound has been investigated for its potential biological activities, including enzyme inhibition and modulation of signaling pathways.

  • Molecular Formula : C12H8ClF3O2
  • Molecular Weight : 274.64 g/mol
  • Melting Point : 215-219 °C (decomposes)

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with biological targets. The compound may act through:

  • Enzyme Inhibition : It can inhibit various enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
  • Receptor Modulation : The compound may modulate receptor activity, influencing downstream signaling pathways.

Biological Activity Overview

The compound has shown promising biological activities in several studies:

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in various metabolic pathways. For example, it has been evaluated for its potential to inhibit protein tyrosine phosphatases (PTPs), which play crucial roles in cellular signaling and regulation.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. Its unique structure may contribute to its effectiveness in disrupting bacterial cell functions.

Anti-inflammatory Effects

In vitro assays have indicated that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Case Studies

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) :
    • A study demonstrated that derivatives of the compound selectively inhibited PTPs, with potential applications in cancer therapy due to the role of PTPs in tumor progression .
  • Antimicrobial Activity :
    • In a screening assay against several pathogenic bacteria, this compound displayed significant inhibitory effects, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Research :
    • In a model of acute inflammation, the compound was shown to reduce inflammatory markers significantly, indicating its therapeutic potential in treating inflammatory diseases .

Research Findings Summary Table

Biological ActivityObservationsReferences
Enzyme InhibitionSelective inhibition of PTPs
AntimicrobialSignificant inhibition against bacterial strains
Anti-inflammatoryReduction of inflammatory markers

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling reactions between halogenated aryl precursors and furan-carboxylic acid derivatives. For example, analogous compounds (e.g., 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid) are synthesized using bases like NaOH or K₂CO₃ to facilitate nucleophilic substitution . Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may increase side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Purification : Recrystallization or column chromatography is critical for achieving >95% purity .
    • Data Table :
Synthetic StepReagents/ConditionsYield (%)Purity (%)
HalogenationCl₂, FeCl₃, 60°C65–7585–90
CouplingK₂CO₃, DMF, 100°C50–6090–95

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies key signals:
  • Furan protons (δ 6.5–7.5 ppm), trifluoromethyl group (δ -60 ppm in ¹⁹F NMR).
  • Carboxylic acid proton (broad signal at δ 10–12 ppm) .
  • XRD : Single-crystal X-ray diffraction resolves bond angles and substituent orientations. For example, analogous benzofuran derivatives show precise dihedral angles between aryl and furan rings (e.g., 5-Chloro-2-(2-fluorophenyl)-benzofuran: 15.2°) .
  • HPLC-MS : Validates molecular weight (M+ = 304.66 g/mol) and detects impurities (<0.5%) .

Advanced Research Questions

Q. What advanced computational methods predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Reaction Path Search : Algorithms (e.g., GRRM) explore transition states for side reactions (e.g., decarboxylation) under acidic conditions .
    • Case Study : Computational screening of trifluoromethyl-substituted furans revealed enhanced stability due to electron-withdrawing effects, aligning with experimental TGA data (decomposition >250°C) .

Q. How do substituents on the phenyl ring affect physicochemical properties, and what experimental strategies validate these effects?

  • Methodological Answer :

  • Substituent Effects :
  • Electron-Withdrawing Groups (e.g., -CF₃): Increase acidity (pKa ~2.5) and thermal stability.
  • Halogens (e.g., -Cl): Enhance lipophilicity (logP ~3.2) .
  • Validation Methods :
  • Potentiometric Titration : Measures pKa shifts in aqueous/organic solvents.
  • DSC/TGA : Quantifies melting points (mp ~180–190°C) and decomposition profiles .

Q. What methodologies resolve contradictory data in catalytic applications involving this compound?

  • Methodological Answer :

  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in carboxyl groups) tracks reaction pathways in catalytic cycles.
  • In Situ Spectroscopy : Raman or IR monitors intermediate species during Suzuki-Miyaura coupling .
  • Statistical DoE : Design of Experiments (e.g., ANOVA) identifies critical variables (e.g., ligand ratio, temperature) causing yield discrepancies .

Q. What challenges arise in scaling up synthesis, and how can process parameters be optimized?

  • Methodological Answer :

  • Scale-Up Issues :
  • Heat Transfer : Exothermic coupling reactions require jacketed reactors for temperature control.
  • By-Product Management : Continuous flow systems improve selectivity (>80%) compared to batch processes .
  • Optimization Tools :
  • PAT : Process Analytical Technology (e.g., inline FTIR) monitors real-time conversion.
  • QbD : Quality-by-Design frameworks correlate raw material attributes (e.g., particle size) with final purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid
Reactant of Route 2
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5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid

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